2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a pyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of morpholine with piperidine-1-carbonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidine-1-carbonyl)-4-(pyridin-2-yl)morpholine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Piperidine-1-carbonyl)-4-(thiazol-2-yl)morpholine: Contains a thiazole ring instead of a pyrimidine ring.
2-(Piperidine-1-carbonyl)-4-(pyrazin-2-yl)morpholine: Features a pyrazine ring in place of the pyrimidine ring.
Uniqueness
2-(Piperidine-1-carbonyl)-4-(pyrimidin-2-yl)morpholine is unique due to the presence of both a piperidine-1-carbonyl group and a pyrimidin-2-yl group on the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
piperidin-1-yl-(4-pyrimidin-2-ylmorpholin-2-yl)methanone |
InChI |
InChI=1S/C14H20N4O2/c19-13(17-7-2-1-3-8-17)12-11-18(9-10-20-12)14-15-5-4-6-16-14/h4-6,12H,1-3,7-11H2 |
InChI Key |
HORWHNZATKRDDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.